Enhanced Molecular Complexity and Hydrogen Bonding Profile vs. 1-Boc-3-hydroxypiperidine
The title compound exhibits significantly higher molecular complexity (322 vs. 210), hydrogen bond donor count (2 vs. 1), hydrogen bond acceptor count (5 vs. 3), and topological polar surface area (87.1 vs. 49.8 Ų) compared to the widely used 1-Boc-3-hydroxypiperidine [1][2]. These differences enhance its potential for forming specific interactions with biological targets and improve solubility profiles.
Complexity: 322 vs 210 (53% higher)
HBD: 2 vs 1
HBA: 5 vs 3
TPSA: 87.1 Ų vs 49.8 Ų
Reported higher hydrogen bonding capacity may support target engagement in lead optimization
Computed PubChem properties; experimental confirmation recommended
| Evidence Dimension | Molecular complexity and hydrogen bonding capacity |
|---|---|
| Target Compound Data | Complexity: 322, HBD: 2, HBA: 5, TPSA: 87.1 Ų, MW: 245.27 g/mol |
| Comparator Or Baseline | 1-Boc-3-hydroxypiperidine: Complexity: 210, HBD: 1, HBA: 3, TPSA: 49.8 Ų, MW: 201.26 g/mol |
| Quantified Difference | 53% higher complexity, 100% more HBD, 67% more HBA, 75% larger TPSA |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs, etc.) |
Why This Matters
Higher complexity and hydrogen bonding capacity translate into greater potential for target engagement and selectivity, reducing the risk of off-target effects in drug discovery campaigns.
- [1] PubChem CID 71779240, 1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71779240 View Source
- [2] PubChem CID 545699, 1-Boc-3-hydroxypiperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-3-hydroxypiperidine View Source
